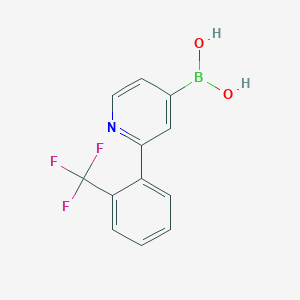
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the direct fluorination of a precursor molecule containing a pyridine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Another approach involves the use of trifluoromethylated building blocks, which are then coupled with pyridine derivatives through various coupling reactions, such as Suzuki-Miyaura coupling. This method often employs palladium catalysts and boronic acid derivatives to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes or the use of pre-fluorinated intermediates. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronate ester or boronic anhydride.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronic acid group.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed for the reduction of the trifluoromethyl group.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for electrophilic substitution reactions on the pyridine ring.
Major Products Formed
The major products formed from these reactions include boronate esters, difluoromethylated pyridines, and various substituted pyridine derivatives .
Scientific Research Applications
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and metabolic stability.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the trifluoromethyl group
Mechanism of Action
The mechanism of action of (2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing lipophilicity and electronic effects. This can lead to the inhibition or modulation of the target’s activity, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: A compound with similar structural features but without the boronic acid group.
Fluoropyridines: Compounds with fluorine atoms attached to the pyridine ring.
Uniqueness
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid is unique due to the combination of the trifluoromethyl group and the boronic acid group.
Properties
Molecular Formula |
C12H9BF3NO2 |
|---|---|
Molecular Weight |
267.01 g/mol |
IUPAC Name |
[2-[2-(trifluoromethyl)phenyl]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H9BF3NO2/c14-12(15,16)10-4-2-1-3-9(10)11-7-8(13(18)19)5-6-17-11/h1-7,18-19H |
InChI Key |
FCFMBHHZHMIGOO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC=CC=C2C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


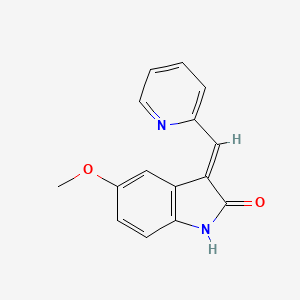
![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)
![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)


![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)


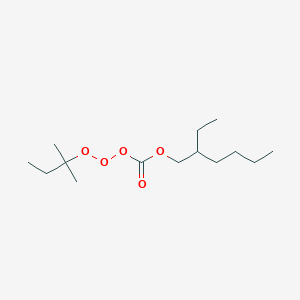
![1-(4-Ethylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084220.png)
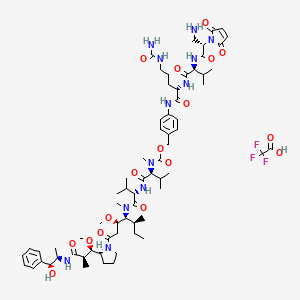
![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)
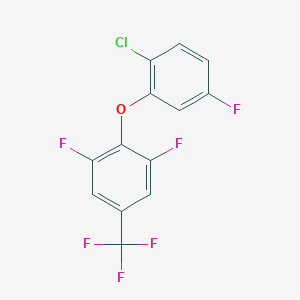
![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)
